

Demissine: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

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Compound of Interest

Compound Name: *Demissine*

Cat. No.: *B1217456*

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Abstract

Demissine is a steroidal glycoalkaloid naturally produced by certain plant species within the Solanum genus, most notably the wild potato species *Solanum demissum*. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for **demissine**. The document summarizes quantitative data on its concentration, details experimental protocols for its extraction and analysis, and presents visual representations of its biosynthetic pathway and role in plant defense. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this complex natural compound.

Natural Sources and Occurrence of Demissine

Demissine is primarily found in plants of the Solanaceae family, commonly known as the nightshade family. The most significant natural source of **demissine** is the wild potato species, *Solanum demissum*, which is native to Mexico and Guatemala.[1] This plant has been extensively studied and utilized in potato breeding programs as a source of resistance genes against various pathogens, including *Phytophthora infestans*, the causative agent of late blight.

[1] The resistance of *S. demissum* to pests and pathogens is, in part, attributed to its high content of glycoalkaloids, including **demissine**.

While *S. demissum* is the principal source, **demissine** may also be present in other related wild potato species. The occurrence and concentration of **demissine** can vary significantly depending on the plant species, cultivar, plant part, and environmental conditions.

Quantitative Occurrence of Demissine

Quantitative data on the specific concentration of **demissine** in different plant parts is limited. Most studies report the total glycoalkaloid (TGA) content. However, it is established that **demissine** is a major glycoalkaloid in *S. demissum*.

Plant Species	Plant Part	Analyte	Concentration	Reference
<i>Solanum demissum</i>	Tubers	Total Glycoalkaloids	70.4 mg/100g	[2]

Note: The table above highlights the need for further research to quantify **demissine** levels specifically in various tissues of *S. demissum* and other potential source plants.

Experimental Protocols

Extraction of Demissine from Plant Material

The following protocol is a synthesized methodology based on established procedures for the extraction of glycoalkaloids from *Solanum* species.

Objective: To extract **demissine** from fresh or freeze-dried plant material (leaves, tubers).

Materials:

- Fresh or freeze-dried plant material (*Solanum demissum*)
- Liquid nitrogen
- Mortar and pestle

- Extraction Solvent: 80% Methanol or 70% Ethanol
- Centrifuge and centrifuge tubes
- Rotary evaporator
- Solid-Phase Extraction (SPE) C18 cartridges
- Methanol
- Water (HPLC grade)

Procedure:

- Sample Preparation:
 - For fresh tissue, weigh approximately 1-5 g of plant material.
 - Freeze the tissue in liquid nitrogen.
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[3]
 - For freeze-dried tissue, grind to a fine powder at room temperature.
- Extraction:
 - Transfer the powdered plant material to a centrifuge tube.
 - Add 20 mL of extraction solvent (e.g., 80% methanol) per gram of plant material.
 - Vortex the mixture thoroughly for 1 minute.
 - Sonicate the mixture for 30 minutes in a sonicator bath.
 - Centrifuge the mixture at 4000 rpm for 20 minutes.
 - Carefully decant the supernatant into a clean flask.
 - Repeat the extraction process on the pellet two more times to ensure complete extraction.

- Combine all the supernatants.
- Solvent Evaporation:
 - Concentrate the combined supernatant under reduced pressure using a rotary evaporator at 40°C until the organic solvent is removed and an aqueous extract remains.
- Purification by Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
 - Load the aqueous extract onto the conditioned SPE cartridge.
 - Wash the cartridge with 10 mL of water to remove sugars and other polar impurities.
 - Elute the glycoalkaloids with 10 mL of methanol.
 - Collect the methanolic eluate and evaporate to dryness under a stream of nitrogen gas.
 - Reconstitute the dried extract in a known volume of methanol for analysis.

Quantification of Demissine by HPLC-MS/MS

Objective: To quantify the concentration of **demissine** in the purified plant extract.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over 15-20 minutes to elute the glycoalkaloids.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for **demissine** need to be determined using a pure standard. These transitions are then used for quantification.
- Source Parameters: Optimized for maximum sensitivity of the **demissine** signal (e.g., capillary voltage, gas flow, and temperature).

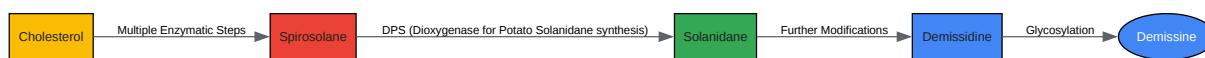
Quantification:

- A calibration curve is constructed using a certified reference standard of **demissine** at various concentrations.
- The peak area of **demissine** in the sample is compared to the calibration curve to determine its concentration.
- The final concentration is expressed as mg of **demissine** per gram of dry or fresh weight of the plant material.

Biosynthesis and Biological Role of Demissine

Biosynthetic Pathway of Demissine

Demissine, as a solanidane glycoalkaloid, is biosynthesized from cholesterol through a series of enzymatic reactions. The pathway involves several key enzymes, including cytochrome P450s, glycosyltransferases, and a crucial dioxygenase.

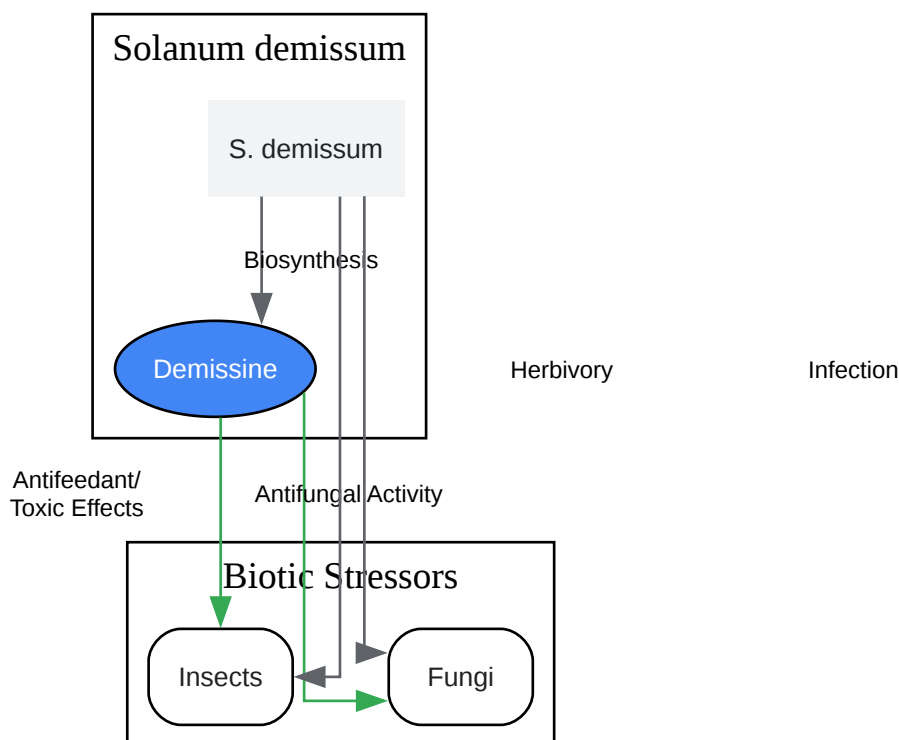


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Caption: Biosynthetic pathway of **demissine** from cholesterol.

Role of Demissine in Plant Defense

Demissine plays a significant role in the chemical defense mechanisms of *Solanum demissum*. As a phytoalexin, its production is induced in response to attacks by herbivores and pathogens.[4] The presence of **demissine** and other related glycoalkaloids confers resistance to various pests.



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Caption: Role of **demissine** in the defense of *Solanum demissum* against biotic stressors.

Conclusion

Demissine, a prominent glycoalkaloid in *Solanum demissum*, holds considerable interest for its potential pharmacological activities, stemming from its role as a plant defense compound. This technical guide has provided a consolidated overview of its natural sources, available quantitative data, and detailed methodologies for its extraction and analysis. The elucidation of its biosynthetic pathway and its function in plant defense offers a foundational understanding for future research. Further studies are warranted to precisely quantify **demissine** in various plant tissues and to explore its full spectrum of biological activities for potential applications in drug development.

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